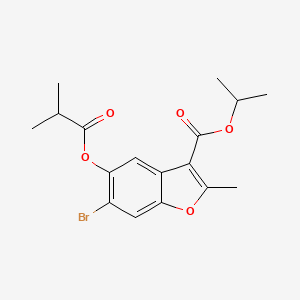

Isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

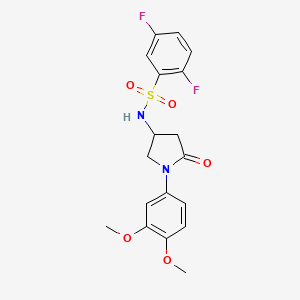

The compound is a derivative of benzofuran, which is a type of aromatic organic compound. It has several substituents, including an isopropyl group, a bromo group, an isobutyryloxy group, and a carboxylate group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring might contribute to its aromaticity and stability. The various substituents could influence properties like solubility, boiling point, and melting point .科学的研究の応用

The Friedel-Crafts Reaction and Carboxylic Esters Synthesis

The compound has been utilized in the Friedel-Crafts reaction, a key method in synthetic organic chemistry, for the acetylation of methyl 2,3-dimethyl-4- and -7-benzofurancarboxylates. This process involves the action of acetyl chloride and aluminum chloride in carbon disulfide at room temperature to afford the 6-acetyl compounds. These compounds are then converted to keto-acids by hydrolysis and subsequently to either the known dicarboxylic acid or to the known 6-acetylbenzofuran. This highlights its use in synthesizing complex organic structures from simpler ones, providing a pathway to various benzofuran derivatives with potential applications in drug development and materials science (Kawase, Okada, & Miwa, 1970).

Synthetic Studies on Pyridomycin

In another application, the compound was involved in the Grignard reaction, where it served as a precursor in the chiral synthesis of (2R,2S)-(−)-2,3-dihydroxy-3-methylpentanoic acid from a sugar derivative. This synthesis pathway illustrates the compound's utility in producing intermediates for natural product synthesis, offering a method to access chiral compounds that could be integral to pharmaceutical research (Kinoshita, Hamazaki, & Awamura, 1978).

Antimicrobial and Anti-inflammatory Studies

Isopropyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate also serves as a building block in the design and synthesis of novel compounds with anticipated biological activities. For instance, dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones were synthesized from related compounds, showcasing significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting the potential of benzofuran derivatives in developing new therapeutic agents (Rajanarendar et al., 2013).

作用機序

将来の方向性

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .

特性

IUPAC Name |

propan-2-yl 6-bromo-2-methyl-5-(2-methylpropanoyloxy)-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO5/c1-8(2)16(19)23-14-6-11-13(7-12(14)18)22-10(5)15(11)17(20)21-9(3)4/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHSRIBXXJFEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C(C)C)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2459588.png)